2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a unique structure that includes an acetylazetidinyl group attached to an oxadiazolyl moiety, which is further linked to an isoindoline-1,3-dione framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the acetylazetidinyl group. This can be achieved by acetylating azetidine-3-ol using acetic anhydride under acidic conditions. The resulting acetylazetidinyl compound is then reacted with appropriate reagents to introduce the oxadiazolyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology
In chemistry and biology, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new drugs and bioactive compounds.
Medicine
In the medical field, 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has shown potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in catalysis, polymer science, and other industrial processes.
Mechanism of Action
The mechanism by which 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
2-(1-(methylsulfonyl)azetidin-3-ylidene)acetonitrile
Uniqueness
2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(1-acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9(21)19-6-10(7-19)14-17-13(18-24-14)8-20-15(22)11-4-2-3-5-12(11)16(20)23/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMFJUMJLMFXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.